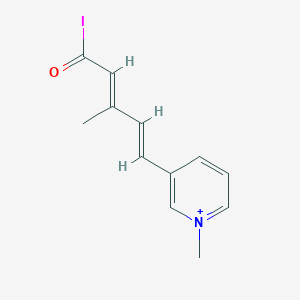
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide typically involves the reaction of 3-methylpyridine with penta-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-(2-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 3-Methyl-5-(1-ethylpyridinium-3-yl)penta-2,4-dienoic acid iodide
- 3-Methyl-5-(1-methylpyridinium-4-yl)penta-2,4-dienoic acid iodide
Uniqueness
3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13INO+ |
|---|---|
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
(2E,4E)-3-methyl-5-(1-methylpyridin-1-ium-3-yl)penta-2,4-dienoyl iodide |
InChI |
InChI=1S/C12H13INO/c1-10(8-12(13)15)5-6-11-4-3-7-14(2)9-11/h3-9H,1-2H3/q+1/b6-5+,10-8+ |
Clave InChI |
LGLQBGRYZYEQCA-FTKIWFIZSA-N |
SMILES isomérico |
C/C(=C\C(=O)I)/C=C/C1=C[N+](=CC=C1)C |
SMILES canónico |
CC(=CC(=O)I)C=CC1=C[N+](=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



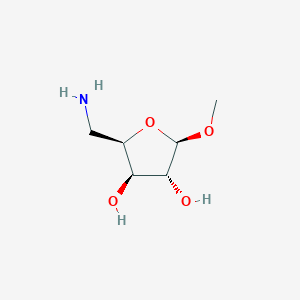
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)


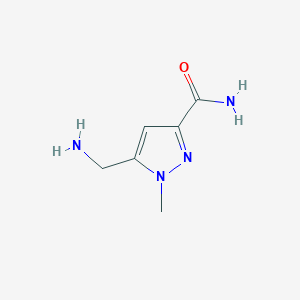
![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
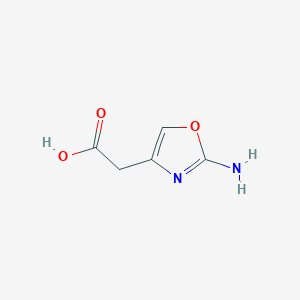
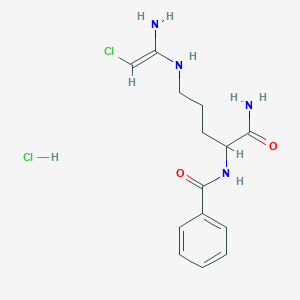
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
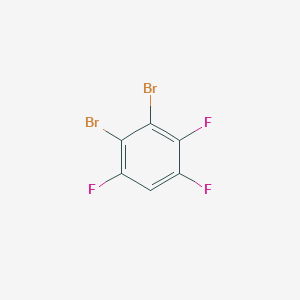
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
